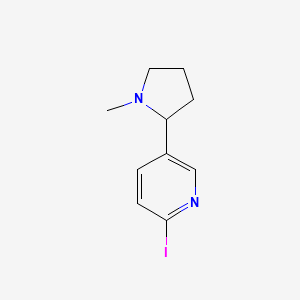
(S)-6-Iodonicotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Iodonicotine is a chiral iodinated derivative of nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the iodine atom at the 6-position of the nicotine molecule introduces unique chemical properties that can be exploited for various scientific purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Iodonicotine typically involves the iodination of nicotine. One common method is the electrophilic aromatic substitution reaction, where nicotine is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-6-Iodonicotine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, reverting to nicotine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a base.
Major Products:
Oxidation: Iodate derivatives.
Reduction: Nicotine.
Substitution: Various substituted nicotine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-6-Iodonicotine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, providing insights into receptor function and potential therapeutic targets.
Medicine: Investigated for its potential use in developing drugs for neurological disorders, given its structural similarity to nicotine.
Industry: Utilized in the development of novel materials and as a labeling agent in radiochemistry.
Wirkmechanismus
The mechanism of action of (S)-6-Iodonicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The iodine atom at the 6-position may enhance binding affinity or alter receptor activation compared to nicotine. This interaction can modulate neurotransmitter release and influence various physiological processes, making it a valuable tool for studying receptor dynamics and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Nicotine: The parent compound, lacking the iodine atom.
6-Bromonicotine: A brominated analog with similar properties but different reactivity.
6-Chloronicotine: A chlorinated analog with distinct chemical behavior.
Uniqueness: (S)-6-Iodonicotine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various scientific investigations.
Eigenschaften
Molekularformel |
C10H13IN2 |
|---|---|
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
2-iodo-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3 |
InChI-Schlüssel |
OHWTZFDBFMEMBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CN=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)
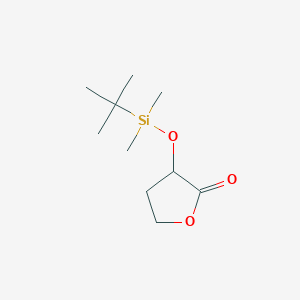
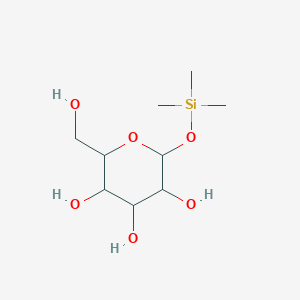

![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

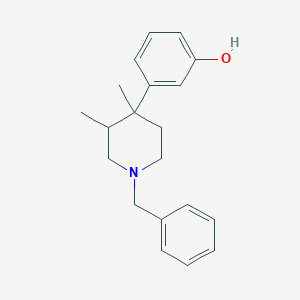
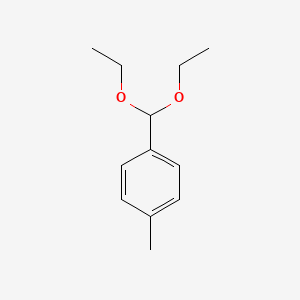
![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
